

Spectroscopic Profile of α -Isonitrosopropiophenone: A Technical Guide

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Compound of Interest

Compound Name: *1-Phenyl-1,2-propanedione-2-oxime*

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This technical guide provides a comprehensive overview of the key spectroscopic data for α -Isonitrosopropiophenone (also known as **1-phenyl-1,2-propanedione-2-oxime**), a significant compound in synthetic and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for α -Isonitrosopropiophenone, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 11.0	Singlet (broad)	1H	N-OH
~7.8 - 8.0	Multiplet	2H	Aromatic (ortho-protons)
~7.3 - 7.6	Multiplet	3H	Aromatic (meta- & para-protons)
~2.1	Singlet	3H	-CH ₃

Solvent: CDCl₃, Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~195	C=O (Ketone)
~155	C=N (Oxime)
~133	Aromatic (quaternary)
~130	Aromatic (para-CH)
~129	Aromatic (ortho-CH)
~128	Aromatic (meta-CH)
~10	-CH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 (broad)	Medium	O-H stretch (oxime)
~3060	Weak	C-H stretch (aromatic)
~1680	Strong	C=O stretch (ketone)
~1620	Medium	C=N stretch (oxime)
~1450, ~1580	Medium-Weak	C=C stretch (aromatic ring)
~950	Medium	N-O stretch

Sample Preparation: KBr disc or Nujol mull

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
163	~50	[M] ⁺ (Molecular Ion)
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	~40	[C ₆ H ₅] ⁺ (Phenyl cation)
58	~30	[CH ₃ CNO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of α -Isonitrosopropiophenone is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR

spectrometer, for instance, a 90 MHz instrument for proton NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

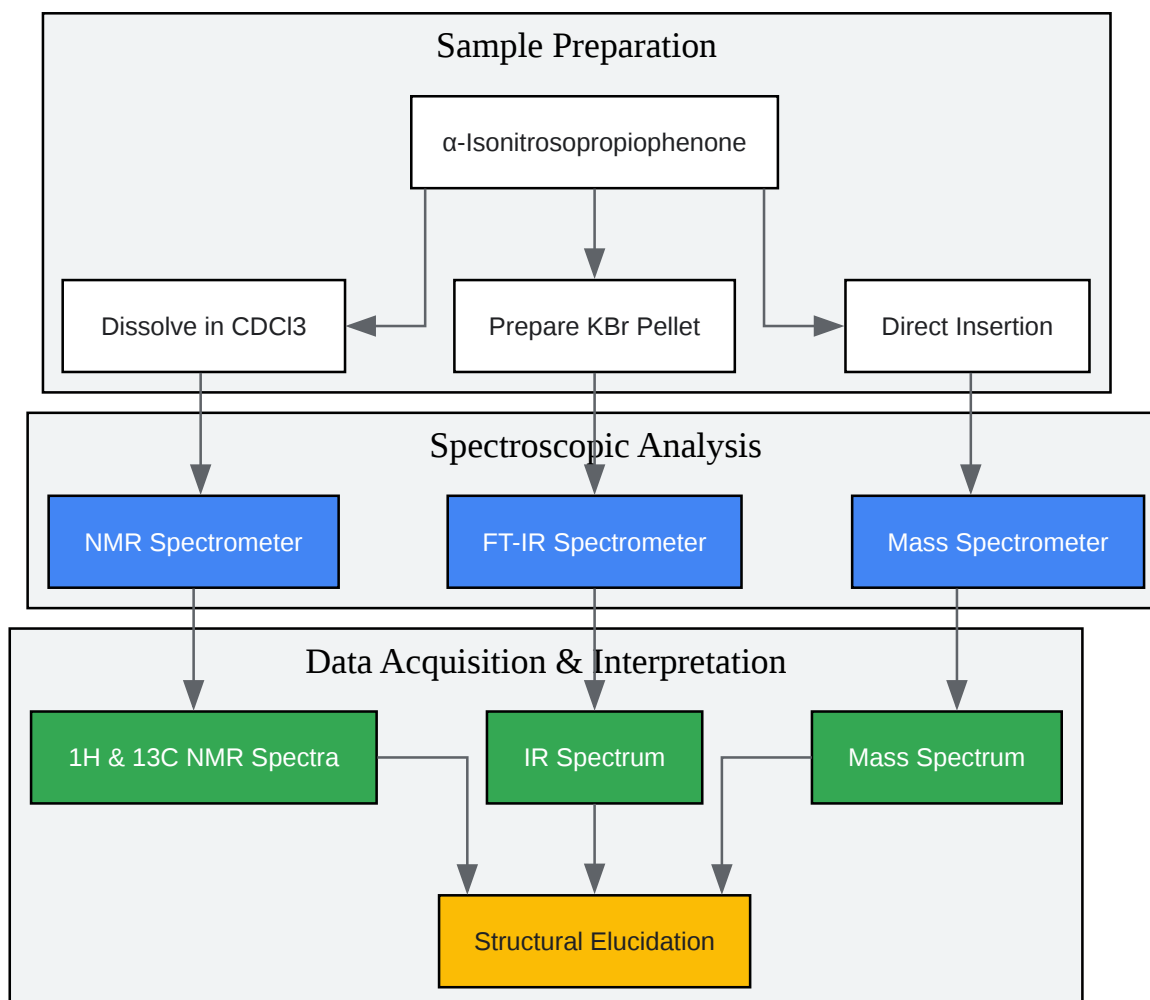
For Fourier-Transform Infrared (FT-IR) analysis, a solid sample of α -Isonitrosopropiophenone is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} . Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the α -Isonitrosopropiophenone sample is introduced into the instrument's ion source, typically via a direct insertion probe. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α -Isonitrosopropiophenone.



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Caption: Workflow for Spectroscopic Analysis of α -Isonitrosopropiophenone.

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